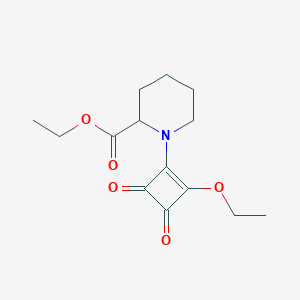
3-(1-acetyl-2-methyl-2,3-dihydro-1H-indole-5-sulfonamido)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-acetyl-2-methyl-2,3-dihydro-1H-indole-5-sulfonamido)propanoic acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a sulfonamide group, which is known for its antibacterial properties, and an indole moiety, which is a common structural motif in many biologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-acetyl-2-methyl-2,3-dihydro-1H-indole-5-sulfonamido)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Nucleus: The indole nucleus can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base such as pyridine.
Acetylation and Methylation: The acetyl and methyl groups can be introduced through standard acetylation and methylation reactions using acetic anhydride and methyl iodide, respectively.
Formation of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-acetyl-2-methyl-2,3-dihydro-1H-indole-5-sulfonamido)propanoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the indole and sulfonamide groups.
Reduction: Amino derivatives of the sulfonamide group.
Substitution: Substituted sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
3-(1-acetyl-2-methyl-2,3-dihydro-1H-indole-5-sulfonamido)propanoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(1-acetyl-2-methyl-2,3-dihydro-1H-indole-5-sulfonamido)propanoic acid involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with bacterial enzymes, inhibiting their activity and leading to antibacterial effects.
Pathways Involved: The sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for bacterial folic acid synthesis, thereby inhibiting the enzyme dihydropteroate synthase.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1-acetyl-2-methyl-2,3-dihydro-1H-indole-5-sulfonamido)butanoic acid: Similar structure but with a butanoic acid moiety instead of propanoic acid.
3-(1-acetyl-2-methyl-2,3-dihydro-1H-indole-5-sulfonamido)ethanoic acid: Similar structure but with an ethanoic acid moiety instead of propanoic acid.
Uniqueness
3-(1-acetyl-2-methyl-2,3-dihydro-1H-indole-5-sulfonamido)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
3-[(1-acetyl-2-methyl-2,3-dihydroindol-5-yl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5S/c1-9-7-11-8-12(3-4-13(11)16(9)10(2)17)22(20,21)15-6-5-14(18)19/h3-4,8-9,15H,5-7H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOFQRCXPHMSQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1C(=O)C)C=CC(=C2)S(=O)(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[6-[(cyclohexylamino)sulfonyl]-2-oxo-1,3-benzoxazol-3(2H)-yl]acetic acid](/img/structure/B7879737.png)

![N-{[1-(cyclobutylcarbonyl)-2,3-dihydro-1H-indol-5-yl]sulfonyl}leucine](/img/structure/B7879749.png)
![1-[[5-[(E)-2-(2-Furyl)vinyl]-3-methylisoxazole-4-yl]sulfonyl]piperidine-4-carboxylic acid](/img/structure/B7879762.png)
![N-[(1,4-diethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)sulfonyl]-N-methylglycine](/img/structure/B7879766.png)
![4-{[(Quinolin-8-ylsulfonyl)amino]methyl}cyclohexanecarboxylic acid](/img/structure/B7879781.png)

![N-[(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-8-yl)sulfonyl]-beta-alanine](/img/structure/B7879794.png)
![4-({[(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B7879801.png)
![1-{[1-(cyclopropylcarbonyl)-2-methyl-2,3-dihydro-1H-indol-5-yl]sulfonyl}piperidine-3-carboxylic acid](/img/structure/B7879803.png)
![N-[(2-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)sulfonyl]-beta-alanine](/img/structure/B7879811.png)
![4-{[ethyl(3-methylphenyl)amino]sulfonyl}-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B7879819.png)
![1-[(2-Oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B7879826.png)
![5-[4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]isoxazole-3-carboxylic acid](/img/structure/B7879851.png)
